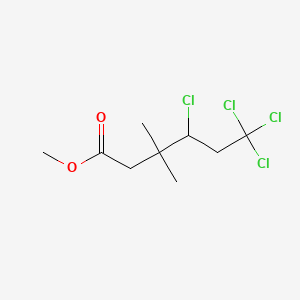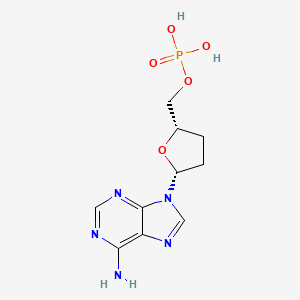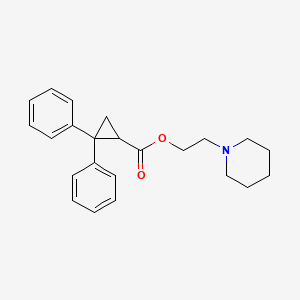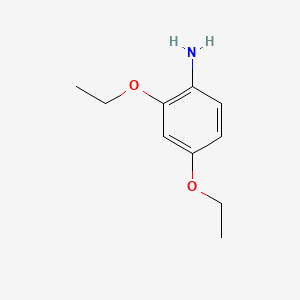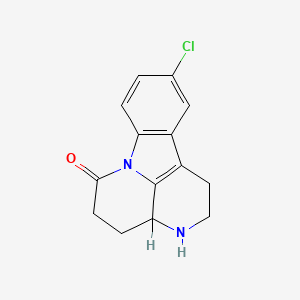
1,4-dipyrrolidin-1-ylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dipyrrolidin-1-ylbutan-1-one, also known as this compound, is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.316 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dipyrrolidin-1-ylbutan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
化学反応の分析
Types of Reactions
1,4-dipyrrolidin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,4-dipyrrolidin-1-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-dipyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, making it a valuable compound in drug discovery .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
1,4-Dipyrrolidin-1-ylbutan-1-one: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5882-03-1 |
|---|---|
分子式 |
C12H22N2O |
分子量 |
210.32 g/mol |
IUPAC名 |
1,4-dipyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C12H22N2O/c15-12(14-10-3-4-11-14)6-5-9-13-7-1-2-8-13/h1-11H2 |
InChIキー |
NJBNFNJNWNEJMR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCC(=O)N2CCCC2 |
正規SMILES |
C1CCN(C1)CCCC(=O)N2CCCC2 |
Key on ui other cas no. |
5882-03-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1617595.png)
